molecular formula C21H16Cl2N2O3 B6138809 2-chloro-N-(3-{[(4-chlorophenoxy)acetyl]amino}phenyl)benzamide

2-chloro-N-(3-{[(4-chlorophenoxy)acetyl]amino}phenyl)benzamide

Cat. No. B6138809
M. Wt: 415.3 g/mol
InChI Key: VIASBCGDZSFDAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-chloro-N-(3-{[(4-chlorophenoxy)acetyl]amino}phenyl)benzamide is a chemical compound that belongs to the class of benzamide derivatives. It has gained significant attention in scientific research due to its potential applications in the field of medicinal chemistry.

Mechanism of Action

The exact mechanism of action of 2-chloro-N-(3-{[(4-chlorophenoxy)acetyl]amino}phenyl)benzamide is not yet fully understood. However, it is believed to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme responsible for the production of prostaglandins, which are known to play a key role in the inflammatory response.
Biochemical and Physiological Effects:
Studies have shown that 2-chloro-N-(3-{[(4-chlorophenoxy)acetyl]amino}phenyl)benzamide exhibits significant anti-inflammatory and analgesic effects in animal models. It has also been found to reduce the production of pro-inflammatory cytokines and chemokines, indicating its potential as a therapeutic agent for various inflammatory diseases.

Advantages and Limitations for Lab Experiments

The advantages of using 2-chloro-N-(3-{[(4-chlorophenoxy)acetyl]amino}phenyl)benzamide in lab experiments include its high potency and selectivity towards COX-2, making it a valuable tool for studying the role of COX-2 in various biological processes. However, its limited solubility in water and potential toxicity at high concentrations may pose challenges in its use in certain experiments.

Future Directions

Future research on 2-chloro-N-(3-{[(4-chlorophenoxy)acetyl]amino}phenyl)benzamide could focus on its potential applications in the treatment of various inflammatory diseases, such as rheumatoid arthritis, osteoarthritis, and inflammatory bowel disease. Further studies on its mechanism of action and its effects on other biological processes could also provide valuable insights into its potential therapeutic applications. Additionally, the development of more efficient synthesis methods and analogs of 2-chloro-N-(3-{[(4-chlorophenoxy)acetyl]amino}phenyl)benzamide could enhance its potency and selectivity, further expanding its potential applications in medicinal chemistry.

Synthesis Methods

The synthesis of 2-chloro-N-(3-{[(4-chlorophenoxy)acetyl]amino}phenyl)benzamide involves the reaction between 2-chlorobenzoic acid and 4-chlorophenol in the presence of thionyl chloride. The resulting intermediate is then reacted with 3-aminobenzoic acid, followed by the acetylation of the amine group using acetic anhydride. The final product is obtained by the reaction of the intermediate with benzoyl chloride.

Scientific Research Applications

2-chloro-N-(3-{[(4-chlorophenoxy)acetyl]amino}phenyl)benzamide has been extensively studied for its potential applications in the field of medicinal chemistry. It has been found to exhibit significant anti-inflammatory and analgesic properties, making it a potential candidate for the development of novel drugs for the treatment of various inflammatory diseases.

properties

IUPAC Name

2-chloro-N-[3-[[2-(4-chlorophenoxy)acetyl]amino]phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16Cl2N2O3/c22-14-8-10-17(11-9-14)28-13-20(26)24-15-4-3-5-16(12-15)25-21(27)18-6-1-2-7-19(18)23/h1-12H,13H2,(H,24,26)(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIASBCGDZSFDAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC=CC(=C2)NC(=O)COC3=CC=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-N-[3-[[2-(4-chlorophenoxy)acetyl]amino]phenyl]benzamide

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